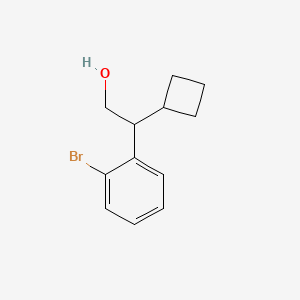
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the coupling of 2-bromophenyl derivatives with cyclobutyl-containing intermediates. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl group and the cyclobutyl moiety . The reaction conditions often include the use of organoboron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.
Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.
Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylacetonitrile: Shares the bromophenyl group but differs in the presence of a nitrile group instead of a cyclobutyl ring.
2-(2-Bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring.
Uniqueness
2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its combination of a bromophenyl group with a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1597199-14-8 |
|---|---|
Formule moléculaire |
C12H15BrO |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-2-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2 |
Clé InChI |
ZPSVJWVKMSMYCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(CO)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
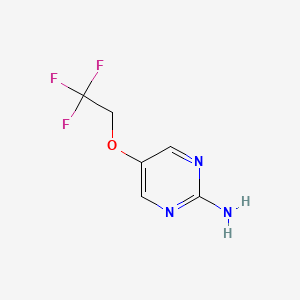

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
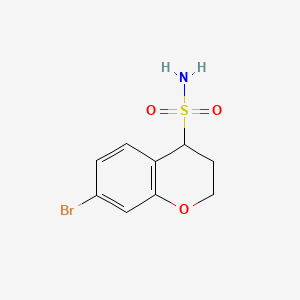
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
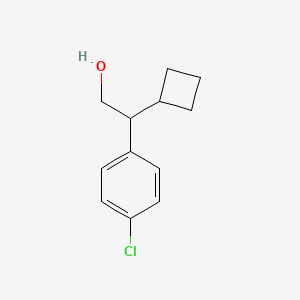
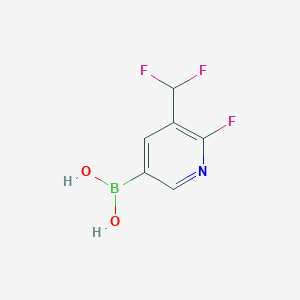
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)


